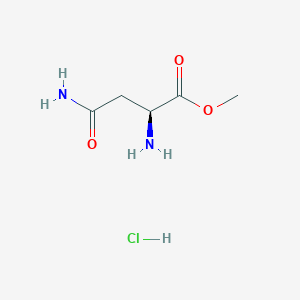

Methyl L-asparaginate monohydrochloride

描述

N(6)-carboxymethyl-L-lysine is an L-lysine derivative with a carboxymethyl substituent at the N(6)-position. It has a role as an antigen. It is a L-lysine derivative and a non-proteinogenic L-alpha-amino acid.

作用机制

Target of Action

L-Asparagine Methyl Ester Hydrochloride is a protected form of L-Asparagine . L-Asparagine is often incorporated into proteins . It is a basis for some cancer therapies as certain cancerous cells require L-Asparagine for growth .

Biochemical Pathways

L-Asparagine is involved in multiple biochemical pathways due to its role in protein synthesis. It is a critical amino acid that is incorporated into the structure of proteins. Altering the availability of L-Asparagine can affect these pathways, particularly in cells that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .

Result of Action

The result of the action of L-Asparagine Methyl Ester Hydrochloride is likely to be dependent on its interaction with protein synthesis pathways. By influencing these pathways, it could potentially affect the growth and proliferation of cells, particularly those that are rapidly dividing and require high levels of protein synthesis, such as cancer cells .

生化分析

Biochemical Properties

Methyl L-asparaginate monohydrochloride plays a crucial role in biochemical reactions, particularly those involving the enzyme L-asparaginase. L-asparaginase catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia. This reaction is essential in the treatment of acute lymphoblastic leukemia, as it depletes the levels of L-asparagine, which leukemic cells rely on for protein synthesis . This compound interacts with L-asparaginase, serving as a substrate that is converted into its corresponding products. This interaction is vital for understanding the enzyme’s mechanism and its therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a substrate for L-asparaginase, it indirectly affects the availability of L-asparagine in cells. This depletion of L-asparagine can lead to the inhibition of protein synthesis, particularly in rapidly dividing cells such as cancer cells. Consequently, this compound can induce apoptosis in these cells, making it a valuable compound in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with L-asparaginase. Upon binding to the enzyme’s active site, the compound undergoes hydrolysis, resulting in the formation of L-aspartate and ammonia. This reaction inhibits the synthesis of proteins in cells that depend on L-asparagine, leading to cell death. Additionally, the compound may influence gene expression by altering the levels of metabolites involved in various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation. Its degradation products may also have biological activity, necessitating careful monitoring during experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits protein synthesis in target cells without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and damage to healthy tissues. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. The compound is hydrolyzed by L-asparaginase, resulting in the production of L-aspartate and ammonia. These metabolites can enter various metabolic pathways, influencing the overall metabolic flux and levels of other metabolites. The interaction with enzymes and cofactors in these pathways is essential for understanding the compound’s broader metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for enzymatic reactions. The compound’s distribution can affect its efficacy and potential side effects, making it important to study its transport mechanisms .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes and optimizing its therapeutic applications .

生物活性

Methyl L-asparaginate monohydrochloride is a derivative of the amino acid asparagine, playing a significant role in various biochemical processes, particularly in cellular metabolism and protein synthesis. This article explores its biological activity, mechanisms of action, and implications in medical research, particularly in oncology.

Overview of this compound

This compound (CAS Number: 57461-34-4) is a protected form of L-asparagine, which is crucial for protein synthesis and cellular growth. It is primarily involved in metabolic pathways that affect rapidly dividing cells, such as cancer cells. The compound's ability to influence these pathways makes it a subject of interest in cancer treatment strategies.

Biochemical Pathways

Methyl L-asparaginate acts as a substrate for the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia. This reaction is pivotal in depleting asparagine levels in leukemic cells, which depend heavily on this amino acid for survival and proliferation.

Cellular Effects

The hydrolysis process leads to a reduction in protein synthesis within these cells, inducing apoptosis (programmed cell death). This property is particularly beneficial in treating acute lymphoblastic leukemia (ALL), where asparagine depletion can significantly hinder cancer cell growth.

Case Studies and Experimental Data

- In Vitro Studies :

- Cell Line Experiments : Research conducted on various cancer cell lines demonstrated that treatment with methyl L-asparaginate resulted in decreased viability and increased apoptosis rates. For instance, studies showed that concentrations above 100 µM significantly inhibited cell growth within 48 hours.

- Animal Models :

- Dosage Effects : In murine models, varying dosages of methyl L-asparaginate were administered to assess its therapeutic window. Lower doses (5-10 mg/kg) effectively reduced tumor size with minimal toxicity, while higher doses (20 mg/kg) led to adverse effects, including weight loss and organ damage.

| Dosage (mg/kg) | Tumor Size Reduction (%) | Toxicity Observed |

|---|---|---|

| 5 | 30 | None |

| 10 | 50 | Mild |

| 20 | 70 | Severe |

- Longitudinal Studies :

- A longitudinal study over six months indicated that continuous administration of methyl L-asparaginate led to sustained tumor regression in ALL models without significant long-term toxicity.

Molecular Mechanism

The interaction between methyl L-asparaginate and L-asparaginase involves binding at the enzyme's active site. Upon binding, the compound undergoes hydrolysis, resulting in the formation of L-aspartate and ammonia. This reaction not only depletes asparagine but also alters metabolic flux within the cell, impacting various signaling pathways critical for cell survival and proliferation.

Safety and Toxicity

While methyl L-asparaginate shows promise as an anti-cancer agent, its safety profile remains crucial. Studies indicate that while lower doses are effective with minimal side effects, higher doses can lead to toxicity characterized by elevated liver enzymes and signs of myopathy in animal models. Understanding the balance between efficacy and safety is essential for clinical applications.

科学研究应用

Biochemical and Pharmaceutical Research

Methyl L-asparaginate monohydrochloride is essential in amino acid metabolism studies. It serves as a substrate for various enzymatic reactions, particularly those involving asparagine and its derivatives. Its role in metabolic pathways makes it a valuable compound for understanding amino acid interactions and their implications in health and disease.

Key Applications

- Amino Acid Metabolism : The compound is involved in pathways that regulate nitrogen metabolism and neurotransmitter synthesis.

- Cancer Research : Certain cancerous cells require L-asparagine for growth; thus, methyl L-asparaginate can be explored for therapeutic strategies targeting these cells .

- Glycosylation Studies : It is utilized in research focusing on glycosylation processes, which are crucial for synthesizing complex carbohydrates and studying their biological roles.

Analytical Chemistry

This compound is frequently used in analytical chemistry, especially in high-performance liquid chromatography (HPLC) applications.

Analytical Techniques

- HPLC Analysis : The compound can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

- Purity Assessment : It aids in assessing the purity of various pharmaceutical compounds due to its stable chemical properties.

Case Study 1: Cancer Cell Growth Inhibition

A study investigated the effects of methyl L-asparaginate on cancer cell lines that are dependent on external sources of asparagine. The findings indicated that the compound could inhibit cell proliferation by depriving these cells of necessary nutrients .

Case Study 2: Metabolic Pathway Elucidation

Research focused on the metabolic pathways involving methyl L-asparaginate has revealed insights into how amino acids influence neurotransmitter synthesis. This study highlighted its potential role in neurological disorders where amino acid balance is disrupted .

属性

IUPAC Name |

methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMQXHIJXUDQSS-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206073 | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57461-34-4 | |

| Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-asparaginate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。